Aptocaine hydrochloride
Overview
Description
Aptocaine hydrochloride is a local anesthetic compound used primarily in medical and dental procedures to numb specific areas of the body. It is known for its effectiveness in blocking nerve signals, thereby providing pain relief during surgical and dental procedures. This compound is a synthetic organic compound and is part of the amino ester group of local anesthetics.
Scientific Research Applications
Aptocaine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and substitution reactions.
Biology: Employed in studies involving nerve signal transmission and pain pathways.
Medicine: Extensively used as a local anesthetic in dental and surgical procedures.
Industry: Utilized in the formulation of various pharmaceutical products due to its anesthetic properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aptocaine hydrochloride involves the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility in water.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Aptocaine hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water, leading to the formation of 4-aminobenzoic acid and 2-diethylaminoethanol.
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various electrophiles can be used to facilitate substitution reactions at the amino group.
Major Products Formed
Hydrolysis: 4-aminobenzoic acid and 2-diethylaminoethanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
Procaine: Another local anesthetic of the amino ester group, commonly used in dental procedures.
Mepivacaine: Similar to lidocaine but with a slightly longer duration of action.
Uniqueness
This compound is unique in its specific ester structure, which influences its pharmacokinetic properties and duration of action. Unlike lidocaine and mepivacaine, which are amide-based anesthetics, this compound is metabolized more rapidly due to its ester linkage, resulting in a shorter duration of action. This makes it particularly useful in procedures requiring short-term anesthesia.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-pyrrolidin-1-ylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-11-7-3-4-8-13(11)15-14(17)12(2)16-9-5-6-10-16;/h3-4,7-8,12H,5-6,9-10H2,1-2H3,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSHHIAJHXVGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)N2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940955 | |
Record name | N-(2-Methylphenyl)-2-(pyrrolidin-1-yl)propanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19281-32-4 | |
Record name | 1-Pyrrolidineacetamide, α-methyl-N-(2-methylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19281-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aptocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019281324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Methylphenyl)-2-(pyrrolidin-1-yl)propanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methyl-N-(o-tolyl)pyrrolidine-1-acetamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APTOCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8QZQ3Y7GY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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